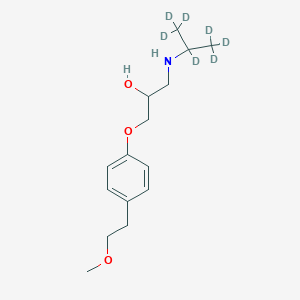

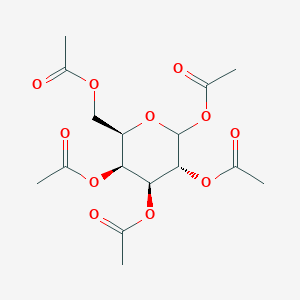

5-Phenyl-2-Ureidothiophene-3-Carboxamide

概述

作用机制

IKK2 抑制剂 VI 通过选择性抑制 IKK2 的活性来发挥作用。这种抑制阻止了 IκB 蛋白的磷酸化和随后的降解,从而阻止了 NF-κB 的激活。NF-κB 是一种转录因子,调节参与炎症、免疫反应和细胞存活的各种基因的表达。 通过阻断这条通路,IKK2 抑制剂 VI 可以减少炎症,并可能减缓与 NF-κB 异常激活相关的疾病的进展 .

生化分析

Biochemical Properties

IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .

Cellular Effects

IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .

Molecular Mechanism

The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time

Dosage Effects in Animal Models

For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .

Metabolic Pathways

IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway

准备方法

IKK2 抑制剂 VI 的合成涉及尿素-噻吩甲酰胺结构的形成。合成路线通常包括 5-苯基噻吩-3-羧酸与适当的胺反应形成相应的酰胺。工业生产方法可能涉及优化反应条件以提高产率和纯度,例如控制温度、pH 值和反应时间。

化学反应分析

科学研究应用

IKK2 抑制剂 VI 在科学研究中有着广泛的应用:

化学: 用作研究 NF-κB 信号通路的一种工具化合物。

生物学: 有助于了解 IKK2 在细胞过程中的作用,例如炎症和免疫反应。

医学: 正在研究其在治疗炎症性疾病和某些癌症方面的潜在治疗作用。

相似化合物的比较

IKK2 抑制剂 VI 与其他类似化合物进行比较,例如:

IKK2 抑制剂 IV: 另一种对 IKK2 有效的抑制剂,具有不同的化学结构。

IKK2 抑制剂 VIII: 以其对 IKK2 的高选择性而闻名。

SC-514: 一种具有不同作用机制的选择性 IKK2 抑制剂。IKK2 抑制剂 VI 由于其独特的尿素-噻吩甲酰胺结构而独一无二,该结构提供了高效力和细胞渗透性

属性

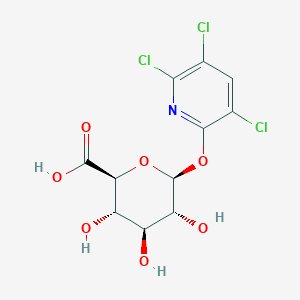

IUPAC Name |

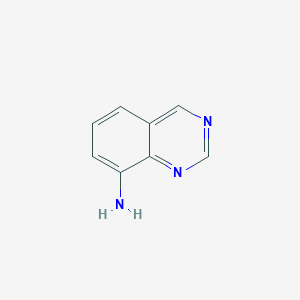

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUSJKZJQMCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423557 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354811-10-2 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)